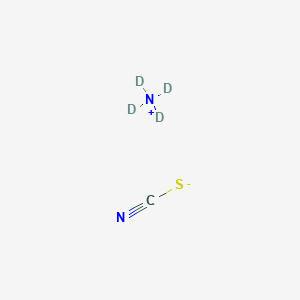

Ammonium-d4 thiocyanate

Description

Significance of Deuterated Analogues in Chemical Research

Deuterium (B1214612), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org This mass difference, without altering the fundamental chemical properties of a molecule, is the cornerstone of the utility of deuterated compounds in research. ontosight.ai The substitution of hydrogen with deuterium, known as deuteration or isotopic labeling, provides a powerful method for elucidating reaction mechanisms, studying molecular structures, and understanding complex biological and chemical processes. thalesnano.comsimsonpharma.com

One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). unam.mx The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. unam.mx This often results in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction, an effect that allows researchers to probe reaction pathways in detail. unam.mxnih.govnih.govacs.org

Deuterated compounds are indispensable in various analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, the different magnetic moment of deuterium simplifies complex proton NMR spectra and can be used to provide valuable information about molecular structures. ontosight.aithalesnano.com In mass spectrometry, the mass difference between hydrogen and deuterium allows for the clear differentiation and quantification of labeled versus unlabeled molecules, aiding in metabolic and pharmacokinetic studies. ontosight.aithalesnano.com Furthermore, deuterium labeling is crucial in vibrational spectroscopy (Infrared and Raman), as the change in mass alters the vibrational frequencies of bonds, helping to assign specific vibrational modes within a molecule.

Rationale for Deuterium Labeling in Ammonium (B1175870) Thiocyanate (B1210189) Studies

The specific replacement of the four hydrogen atoms in the ammonium cation (NH₄⁺) with deuterium to form the deuterated ammonium cation (ND₄⁺) in Ammonium-d4 thiocyanate (ND₄SCN) is driven by several key research objectives, primarily in the fields of spectroscopy and materials science.

In vibrational spectroscopy studies, such as infrared (IR), Raman, and inelastic neutron scattering (INS), the primary goal is often to understand the dynamics of the ammonium and thiocyanate ions within the crystal lattice. The vibrational modes of the NH₄⁺ ion, particularly the N-H stretching and bending vibrations, can overlap with or couple to the vibrations of the SCN⁻ anion. By substituting hydrogen with deuterium, the frequencies of the ammonium ion's vibrations are significantly shifted to lower energies due to the increased mass. fnal.gov This isotopic shift effectively decouples the motions of the cation from the anion, allowing for a clearer and more precise analysis of the individual vibrational modes of the thiocyanate ion.

Neutron scattering studies, in particular, benefit immensely from deuteration. ebsco.com Hydrogen has a very large incoherent neutron scattering cross-section, which can dominate the scattering signal and obscure the weaker coherent scattering that provides structural information. Deuterium, in contrast, has a much smaller incoherent cross-section and a larger coherent scattering cross-section. Therefore, using ND₄SCN instead of NH₄SCN significantly improves the quality of neutron diffraction and spectroscopy data, enabling more accurate determination of atomic positions, especially of the deuterium atoms themselves, and a more detailed understanding of the librational (rotational oscillation) and translational modes of the ammonium ion within the crystal. fnal.govarxiv.org These studies are crucial for understanding the phase transitions that ammonium thiocyanate undergoes at different temperatures. fnal.gov

Historical Context of Thiocyanate and Deuterated Ammonium Chemistry

The study of the thiocyanate anion (SCN⁻) has a long history, predating the isolation of several elemental halogens. The anion was first prepared and isolated by R. Porrett in 1809. acs.orgnih.gov Metal thiocyanates were among the first pseudohalide compounds to be discovered and have been extensively studied for their diverse structures and coordination chemistry. acs.orgnih.gov The reaction of the ferric ion (Fe³⁺) with thiocyanate to produce a distinct blood-red color has been known for over 190 years and was historically significant in the development of chemical analysis and the understanding of chemical equilibrium. avondale.edu.auresearchgate.netacs.org

The field of deuterium chemistry began with the discovery of deuterium itself by Harold Urey in 1931, an achievement for which he received the Nobel Prize in 1934. wikipedia.org The concept of using deuterium as a label to trace chemical and biological processes quickly followed. Early research into deuterated ammonium compounds focused on understanding the structure and dynamics of the ammonium ion in various salts. Deuteron magnetic resonance studies on a range of deuterated ammonium salts, including ND₄Cl and (ND₄)₂SO₄, were conducted to investigate the quadrupole coupling and the reorientational motion of the ND₄⁺ ion in crystals. aip.orgaip.org These foundational studies established that the ND₄⁺ ion undergoes rapid reorientation in many crystal lattices and that its interaction with the crystalline field could be probed by isotopic substitution. aip.orgaip.org The synthesis of deuterated ammonium salts was often achieved through the straightforward method of repeated exchange of the non-deuterated salt with heavy water (D₂O). fnal.govaip.org These early investigations into the spectroscopy and structure of deuterated ammonium salts laid the groundwork for more complex studies on materials like ammonium-d4 thiocyanate, where the focus is on the interplay between the deuterated cation and the molecular anion. fnal.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetradeuterioazanium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIFLUNRINLCBN-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583654 | |

| Record name | (~2~H_4_)Ammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36700-77-3 | |

| Record name | (~2~H_4_)Ammonium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36700-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Purity

Advanced Synthetic Routes for Ammonium-d4 Thiocyanate (B1210189)

The synthesis of ammonium-d4 thiocyanate is analogous to the production of its non-deuterated counterpart, but utilizes deuterated starting materials to achieve the desired isotopic substitution.

Deuterated Precursor Reactant Selection (e.g., ND₃, CS₂)

The primary route for synthesizing ammonium-d4 thiocyanate involves the reaction of deuterated ammonia (B1221849) (ND₃) with carbon disulfide (CS₂). Deuterated ammonia serves as the source of the deuterium (B1214612) atoms for the ammonium-d4 cation (ND₄⁺). Commercial suppliers offer deuterated ammonia with high isotopic purity, often exceeding 99 atom % D. rsc.org Carbon disulfide is the other key reactant, providing the thiocyanate backbone.

A common industrial method for producing non-deuterated ammonium (B1175870) thiocyanate involves the reaction of ammonia and carbon disulfide. guidechem.com This process is adapted for the deuterated version by substituting ammonia with deuterated ammonia.

Reaction Mechanisms and Intermediate Formation (e.g., Deuterated Ammonium Dithiocarbamate)

The reaction between deuterated ammonia and carbon disulfide proceeds through the formation of a deuterated ammonium dithiocarbamate (B8719985) intermediate. This initial reaction is typically rapid and can be completed within a couple of hours with agitation.

The proposed reaction mechanism is as follows: 2 ND₃ + CS₂ → ND₄SCSND₂ (Deuterated ammonium dithiocarbamate)

This intermediate is then thermally decomposed to yield ammonium-d4 thiocyanate and deuterated ammonium sulfide. guidechem.com

ND₄SCSND₂ → ND₄SCN + (ND₄)₂S

Optimization of Reaction Conditions and Process Parameters (e.g., Temperature, Solvents, Catalysts)

Optimizing reaction conditions is crucial for maximizing the yield and purity of ammonium-d4 thiocyanate.

| Parameter | Optimized Condition | Rationale |

| Temperature | The conversion of the dithiocarbamate intermediate to thiocyanate is typically achieved by heating the reaction mixture to approximately 90–103 °C. | This temperature facilitates the decomposition of the intermediate to the final product. |

| Solvents | The reaction is often conducted in an aliphatic alcohol, such as ethanol. | The alcohol acts as a diluent and helps to solubilize the carbon disulfide. |

| Catalysts | Fatty acids or their ammonium salts can be employed as catalysts. | These catalysts accelerate the reaction rate and improve the overall yield. |

| Reactant Loading | An excess of deuterated ammonia is often used. | This ensures the complete reaction of carbon disulfide and compensates for any loss of the volatile deuterated ammonia during the process. |

Isotopic Enrichment and Purity Assessment

Ensuring a high degree of isotopic substitution is paramount for the applications of ammonium-d4 thiocyanate.

Analytical Techniques for Deuterium Content Determination

Several analytical techniques are employed to determine the isotopic purity of ammonium-d4 thiocyanate. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method. cymitquimica.com Deuterium NMR (²H NMR) studies can confirm the presence and quantify the extent of deuteration. aip.org Mass spectrometry is another key technique, where the mass shift of M+4 compared to the non-deuterated compound confirms the incorporation of four deuterium atoms. sigmaaldrich.com Commercially available ammonium-d4 thiocyanate often specifies an isotopic purity of 99 atom % D. rsc.orgsigmaaldrich.com

Strategies for Maximizing Isotopic Purity

The primary strategy for maximizing the isotopic purity of the final product is the use of highly enriched deuterated starting materials, particularly deuterated ammonia. rsc.org The synthesis should also be carried out in deuterated solvents to prevent any isotopic dilution from protonated solvent molecules. Careful control of the reaction environment to exclude atmospheric moisture, which contains protium (B1232500), is also essential. By following these stringent procedures, an isotopic purity of greater than 99% can be achieved.

Preparation of Solutions of Ammonium-d4 Thiocyanate in Deuterated Solvents (e.g., Liquid ND₃, D₂O)

The preparation of Ammonium-d4 thiocyanate (ND₄SCN) solutions in deuterated solvents is critical for a variety of specialized applications, including analytical characterization studies, cellulose (B213188) pretreatment, and neutron scattering experiments. rsc.orgcymitquimica.com The choice of deuterated solvent is paramount to maintain the isotopic purity of the system, which is essential for techniques like nuclear magnetic resonance (NMR) spectroscopy where the unique properties of deuterium enhance signal resolution. cymitquimica.com Commercial grade Ammonium-d4 thiocyanate typically has an isotopic purity of 99 atom % D. rsc.orgsigmaaldrich.com

Preparation in Liquid Deuterated Ammonia (ND₃)

Solutions of Ammonium-d4 thiocyanate in liquid deuterated ammonia (ND₃) are notably used as potent solvent systems for biomass deconstruction, particularly cellulose dissolution. rsc.org The preparation procedure is conducted under controlled conditions to handle the volatile and gaseous nature of deuterated ammonia.

The process generally involves:

Transferring a predetermined dry weight of Ammonium-d4 thiocyanate into a high-pressure sealed vessel, such as a Parr reactor.

Slowly loading liquid deuterated ammonia (ND₃) into the vessel. The vessel is weighed intermittently to ensure the targeted loading ratio of ammonia to salt is achieved.

The resulting solution is typically colorless and has been found to be stable for several months at ambient temperature, allowing for direct use in various experimental applications.

Research into cellulose dissolution has identified an ideal concentration for these solutions. rsc.org

| Deuterated Solvent | Application | Optimal Solvent-to-Salt Ratio (w/w) | Example Preparation | Source |

|---|---|---|---|---|

| Liquid Deuterated Ammonia (ND₃) | Cellulose Dissolution / Pretreatment | 27:73 (Ammonia:Ammonium Thiocyanate) | A 95 g solution is prepared by dissolving 69.4 g of ND₄SCN in 25.6 g of liquid ND₃. | rsc.org |

Preparation in Deuterated Water (D₂O)

Ammonium-d4 thiocyanate is a crystalline solid that is soluble in water. cymitquimica.com For applications requiring an aqueous medium while preserving the isotopic integrity of the deuterated ammonium cation, solutions are prepared using deuterated water (D₂O), also known as heavy water. rsc.orgcymitquimica.com

The preparation is typically straightforward, involving the dissolution of solid Ammonium-d4 thiocyanate in D₂O at the desired concentration. The primary purpose of using D₂O is to avoid the introduction of protium (¹H) into the system, which is crucial for certain analytical techniques. cymitquimica.com For instance, in NMR studies, the absence of a large water proton signal prevents interference and allows for clearer observation of other signals. cymitquimica.com Research studies often utilize deuterated water (99.9% atom isotopic purity D₂O) in conjunction with other deuterated reagents to maintain the highest possible level of isotopic labeling throughout the experiment. rsc.org

Advanced Spectroscopic Investigations

Vibrational Spectroscopy of Ammonium-d4 Thiocyanate (B1210189)

The substitution of hydrogen with deuterium (B1214612) in the ammonium (B1175870) ion (NH₄⁺ to ND₄⁺) leads to a significant isotopic effect on the infrared spectrum. Covalent bonds involving deuterium are stronger and vibrate at lower frequencies compared to their hydrogen counterparts. libretexts.orgutdallas.edu This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

In ammonium thiocyanate, the N-H stretching vibrations of the NH₄⁺ ion appear around 3300 cm⁻¹. In ammonium-d4 thiocyanate, the corresponding N-D stretching vibrations are shifted to lower wavenumbers, typically in the range of 2300-2500 cm⁻¹. This shift effectively eliminates the overlap between the ammonium ion's stretching modes and other vibrational bands in the higher frequency region, allowing for a clearer analysis of the thiocyanate anion (SCN⁻) vibrations. Similarly, the H-N-H bending modes of NH₄⁺ are shifted to lower frequencies upon deuteration. This isotopic effect is crucial for unambiguously assigning vibrational modes and studying the interactions between the cation and anion within the crystal lattice. ktu.edunih.gov

Table 1: Comparison of Major IR Vibrational Frequencies (cm⁻¹) for NH₄SCN and ND₄SCN

| Vibrational Mode | NH₄SCN | ND₄SCN |

| N-H/N-D Stretch | ~3300 | ~2400 |

| C≡N Stretch | ~2050 | ~2050 |

| H-N-H/D-N-D Bend | ~1400 | ~1050 |

| C-S Stretch | ~750 | ~750 |

Note: These are approximate values and can vary based on the specific experimental conditions.

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for studying the non-polar vibrations and lattice modes of ammonium-d4 thiocyanate. acs.org Studies have utilized Raman spectroscopy to investigate the translational and librational (rotational) modes of the ND₄⁺ ion within the crystal lattice. fnal.gov A band observed in the low-frequency region (50-100 cm⁻¹) is attributed to the vibrations of the cation within a "solvent cage" and its frequency is characteristic of the cation and the surrounding medium. researchgate.net

The analysis of Raman spectra, especially when combined with data from its protiated counterpart, allows for the detailed assignment of both internal molecular vibrations and external lattice vibrations. fnal.gov The librational frequencies of the deuterated ammonium ion are lower than those of the protonated ion by a factor of approximately √2, which aids in their identification. fnal.gov

A direct comparison of the vibrational spectra of ammonium-d4 thiocyanate and ammonium thiocyanate (NH₄SCN) highlights the significant impact of isotopic substitution. The most apparent difference is the shift of the N-H stretching and bending vibrations to lower frequencies upon deuteration, as detailed in Table 1. scispace.com This shift is a classic example of the kinetic isotope effect.

By comparing the spectra, researchers can:

Confirm vibrational assignments: The predictable shift of N-D modes relative to N-H modes helps to definitively assign the vibrational bands of the ammonium ion. mdpi.com

Isolate and study other modes: The deuteration effectively "moves" the ammonium ion's signals out of regions where they might overlap with other vibrations, such as those of the thiocyanate anion, allowing for a more detailed study of the anion's behavior.

Low-temperature vibrational spectroscopy studies of ammonium-d4 thiocyanate have been instrumental in understanding its phase transitions. dtu.dk As the temperature is lowered, the thermal motion of the ions decreases, leading to sharper spectral features and allowing for the observation of subtle changes in the crystal structure. Neutron scattering experiments on both protonated and deuterated ammonium thiocyanate have been conducted over a wide temperature range to decompose the vibrational spectrum into translational and librational modes. fnal.gov These studies have shown a marked temperature effect on the spectra, with splits between acoustic and optical translational phonons, as well as between optical translational and librational phonons, becoming apparent at low temperatures. fnal.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is another powerful technique for investigating the structure and dynamics of ammonium-d4 thiocyanate. cymitquimica.com The presence of deuterium, a stable isotope of hydrogen, allows for specialized NMR experiments that provide unique insights. cymitquimica.com

Deuterium NMR (²H NMR) is particularly well-suited for studying the molecular dynamics of the deuterated ammonium ion in solid ammonium-d4 thiocyanate. researchgate.net A study utilizing ²H NMR on ND₄SCN between 125 K and 420 K revealed important information about the phase transitions of the compound. aip.orgresearchgate.net The deuterium spin-lattice relaxation time (T₁) data clearly indicated phase transitions at 352 K and 383 K. aip.orgaip.org However, no evidence was found for a previously reported reversible phase transition at 203 K in the protiated form, NH₄SCN, suggesting a possible deuterium isotope effect on this transition. aip.orgaip.org

The ²H NMR data also provided insights into the rotational dynamics of the ND₄⁺ ion. aip.org The small variation in the deuterium T₁ values in the two high-temperature phases is consistent with the free rotor-like behavior of the ND₄⁺ ions in these phases. aip.org This demonstrates the utility of ²H NMR in probing the dynamic behavior of specific ions within a crystal lattice.

Solution-State NMR Studies with Deuterated Solvents (e.g., CD₃CN, d₄-methanol)

Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents is a cornerstone for elucidating the solution-state structure and behavior of ammonium-d4 thiocyanate. The use of deuterated solvents such as acetonitrile-d3 (B32919) (CD₃CN) and methanol-d4 (B120146) (d₄-methanol) is critical as it prevents the large signals of solvent protons from obscuring the signals of the analyte. washington.edu For ND₄SCN, this technique is particularly insightful for studying the thiocyanate anion, as the deuterium in the cation (ND₄⁺) does not produce a signal in standard ¹H NMR spectra, thereby providing a clear window to observe other species.

In a typical ¹³C NMR spectrum of ammonium thiocyanate in a deuterated solvent like CD₃CN, the thiocyanate carbon appears as a distinct resonance. For instance, studies on non-deuterated ammonium thiocyanate in CD₃CN show the ¹³C chemical shift for the thiocyanate (SCN⁻) carbon at approximately 117.3 ppm. rsc.org The primary role of using the deuterated ND₄⁺ species in such a study is to analyze its interaction with other molecules in the solution without the complication of proton exchange or overlapping signals from the cation. cymitquimica.com

Research findings from NMR studies in deuterated solvents are summarized below:

Simplified Spectra: The primary advantage of using ND₄SCN is the simplification of ¹H NMR spectra, allowing for the unambiguous study of other proton-containing species in a mixture.

Solvent-Ion Interactions: The chemical shift of the thiocyanate carbon can be sensitive to the solvent environment. researchgate.net Comparing the spectra in solvents like CD₃CN and d₄-methanol can reveal details about the differential solvation of the SCN⁻ anion. For example, the chemical shifts in methanol-d4 for related thiocyanate compounds have been extensively documented. researchgate.netgoogle.com

Quantitative Analysis: NMR can be used quantitatively to determine the concentration of thiocyanate in solution, provided appropriate standards are used.

The table below presents typical chemical shift values for the thiocyanate ion and common deuterated solvents used in these studies.

| Nucleus | Compound / Solvent | Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| ¹³C | Thiocyanate (SCN⁻) | CD₃CN | ~117.3 rsc.org | Singlet |

| ¹³C | Acetonitrile-d₃ (CD₃CN) | - | 1.39, 118.69 washington.edu | Heptet, Singlet |

| ¹³C | Methanol-d₄ (CD₃OD) | - | 49.15 washington.edu | Heptet |

| ¹H | Acetonitrile-d₃ (CD₃CN) | - | 1.94 washington.edu | Quintet |

| ¹H | Methanol-d₄ (CD₃OD) | - | 3.31, 4.78 washington.edu | Quintet, Singlet |

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure, polymorphism, and dynamics of ammonium-d4 thiocyanate in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information.

A detailed ¹³C and ¹⁵N ssNMR study of non-deuterated solid ammonium thiocyanate has provided key structural parameters. The static ¹³C powder pattern was analyzed to yield a chemical shielding anisotropy (CSA) of 321 ± 7 ppm. researchgate.net The CSA is a measure of the electronic environment's orientation dependence around the nucleus and is a critical parameter for understanding local structure. Furthermore, the ¹³C–¹⁴N dipolar splitting was determined to be 1295 ± 25 Hz, which corresponds to a C-N bond length of 1.19 ± 0.01 Å, in close agreement with crystallographic data. researchgate.net

For the deuterated analogue, ND₄SCN, deuterium (²H) ssNMR is particularly powerful for probing the dynamics of the ammonium cation. Studies on related deuterated ammonium salts, such as ND₄B(C₆H₅)₄, have used ²H NMR lineshape and relaxation measurements to determine the activation energy for the reorientation of the ND₄⁺ ion, revealing insights into cation-anion interactions. researchgate.net Similar investigations on ND₄SCN would illuminate the rotational dynamics and phase transitions of the cation in the solid state.

Key findings from solid-state NMR studies of ammonium thiocyanate include:

| Parameter | Value | Technique | Reference |

| ¹³C Chemical Shielding Anisotropy (CSA) | 321 ± 7 ppm | Static ¹³C ssNMR | researchgate.net |

| ¹⁵N Chemical Shielding Anisotropy (CSA) | 415 ± 15 ppm | ¹⁵N ssNMR (slow MAS) | researchgate.net |

| ¹³C–¹⁴N Dipolar Splitting | 1295 ± 25 Hz | Static ¹³C ssNMR | researchgate.net |

| Effective C-N Bond Length | 1.19 ± 0.01 Å | Calculated from dipolar splitting | researchgate.net |

Electronic Spectroscopy (e.g., UV-Vis) in Thiocyanate Systems

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the thiocyanate anion. The ammonium-d4 cation, ND₄⁺, is transparent in the UV-Vis region, so the resulting spectrum is solely attributable to the SCN⁻ ion.

The UV spectrum of the thiocyanate anion in aqueous solutions is characterized by an intense absorption band in the deep UV. This band is identified as a charge-transfer-to-solvent (CTTS) transition, where an electron is transferred from the anion to a localized orbital within the surrounding solvent cage. pnas.org The position and intensity of this band are sensitive to the solvent environment.

In addition to the CTTS band, thiocyanate can form complexes with metal ions, many of which are highly colored and can be studied by UV-Vis spectroscopy. A classic example is the formation of the blood-red iron(III)-thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺, which is a standard method for the colorimetric determination of either iron or thiocyanate. truman.edu Other systems, such as gold(I) thiocyanate, exhibit broad absorption bands that are attributed to interactions between the thiocyanate anions themselves. researchgate.net Computational studies have also been employed to analyze and assign the one-photon and two-photon absorption spectra of aqueous thiocyanate, attributing the spectral features to the native symmetry of the isolated SCN⁻ ion influencing its behavior even in a disordered solvent environment. nih.gov

The table below summarizes key absorption features in thiocyanate systems.

| System | Wavelength (λₘₐₓ) | Type of Transition / Note | Reference |

| Aqueous NaSCN | Deep UV | Charge-Transfer-to-Solvent (CTTS) | pnas.org |

| Guanidinium thiocyanate | ~230 nm | Strong absorption | technologynetworks.com |

| Gold(I) thiocyanate salts | ~483 nm | Attributed to SCN⁻···SCN⁻ interactions | researchgate.net |

| Iron(III)-thiocyanate complex | Varies with conditions | Ligand-to-Metal Charge Transfer (LMCT) | truman.edu |

Advanced Spectral Analysis Techniques (e.g., Deconvolution Algorithms)

Modern spectroscopic investigations often produce complex, overlapping spectra that require advanced computational methods for accurate interpretation. Techniques like deconvolution are essential for resolving individual component bands from a broad spectral envelope, thereby revealing underlying structural and dynamic information.

In the context of thiocyanate systems, vibrational spectra (Raman and IR) of the SCN⁻ anion often consist of multiple overlapping peaks due to the presence of different species in solution (e.g., free ions, ion pairs, complexes) or distinct microenvironments. aip.org Deconvolution algorithms are applied to such spectra to separate and quantify these contributions.

A notable application involves the study of Al(III)-thiocyanate complexes in aqueous solutions using Raman spectroscopy. researchgate.net In this work, factor analysis and deconvolution were used to analyze the heavily overlapped bands in the ν(CS) and ν(CN) stretching regions. This approach allowed the researchers to identify and quantify the different Al(NCS)ₓ(H₂O)y⁽³⁻ˣ⁾⁺ species present in the solution. researchgate.net

More broadly, advanced algorithms are being developed to improve spectral analysis across different spectroscopic methods:

Deconvolution for IR Spectra: Algorithms using pseudo-Voigt functions have been developed to deconvolve both experimental and theoretical IR spectra. This improves the alignment and scoring between them, which is crucial for determining the stereochemistry of molecules. rsc.org Deconvolution can also be used as a filtering technique to remove unwanted interference fringes from FT-IR spectra, which can otherwise distort band shapes and intensities. researchgate.net

Denoising Algorithms: In 2D IR spectroscopy of thiocyanates, where signal-to-noise ratios can be low, machine learning-based denoising algorithms have proven effective. These methods can reconstruct spectra from noisy data, significantly reducing acquisition times and making challenging experiments more feasible. aip.org

The application of these advanced analytical tools is critical for extracting maximal information from the spectroscopic data of ammonium-d4 thiocyanate and related systems.

Structural Dynamics and Intermolecular Interactions

Neutron Scattering Studies

In a typical QENS experiment on a molecular crystal like Ammonium-d4 thiocyanate (B1210189), the spectra are analyzed by fitting them with a combination of a delta function (representing stationary atoms) and one or more Lorentzian functions (representing moving atoms). aps.orgdiva-portal.org The width of the Lorentzian component is directly related to the timescale of the molecular motion.

Table 1: Representative Data from QENS Analysis of Ammonium (B1175870) Ion Dynamics

This table illustrates the type of data obtained from QENS studies on ammonium salts, showing how different rotational models can be tested against experimental data to determine the activation energy for molecular reorientation.

| Rotational Model | Number of Sites | Activation Energy (Eₐ) (kJ/mol) | Onset Temperature (K) |

| C₂ Axis Rotation | 2 | 5.5 | 50 |

| C₃ Axis Rotation | 3 | 8.2 | 75 |

| Isotropic Rotational Diffusion | Infinite | 12.0 | 120 |

Incoherent Inelastic Neutron Scattering (IINS), often referred to as neutron vibrational spectroscopy, probes the vibrational modes of a material. ornl.gov Unlike optical spectroscopies (Infrared and Raman), IINS has no selection rules, meaning all vibrational modes can, in principle, be observed. ansto.gov.au The intensity of an IINS peak is weighted by the scattering cross-section and the mean-square displacement of the atoms involved in the vibration, making it exceptionally sensitive to modes involving hydrogen or deuterium (B1214612). rsc.org

In Ammonium-d4 thiocyanate, the IINS spectrum is dominated by the motions of the deuterated ammonium ion. At low temperatures, the spectrum reveals distinct peaks corresponding to the translational and librational (hindered rotational) modes of the ND₄⁺ ion within the crystal lattice. researchgate.net As an example, studies on similar compounds like (NH₄)₂WO₂F₄ show clear peaks for hydrogen modes at low energy transfers. researchgate.net As the temperature rises, these peaks may broaden or shift, reflecting changes in the crystal potential and the onset of dynamic disorder.

The IINS spectrum provides a direct measurement of the partial density of vibrational states for the hydrogen (or deuterium) atoms, offering critical data for validating and refining theoretical models of the lattice dynamics of the material. researchgate.net

Table 2: Typical Vibrational Modes in Ammonium Salts Observed by IINS

This table provides examples of vibrational modes and their typical energy ranges as measured by IINS for ammonium-containing compounds.

| Vibrational Mode | Typical Energy Range (meV) | Description |

| ND₄⁺ Torsional/Librational Modes | 15 - 40 | Hindered rotations of the ammonium ion within the crystal potential. |

| ND₄⁺ Translational Modes | 10 - 25 | Movement of the entire ammonium ion within the lattice. |

| N-D Bending Modes | > 100 | Internal bending vibrations of the ammonium ion. |

| S-C-N Bending Modes | ~50 - 60 | Internal bending vibrations of the thiocyanate anion. |

Neutron powder diffraction is a crucial technique for determining the complete crystal structure of materials like Ammonium-d4 thiocyanate, including the precise locations of deuterium atoms, which are difficult to pinpoint with X-ray diffraction. rsc.org This method provides information on the average, long-range ordered structure of a crystalline material. ill.eu

By analyzing the diffraction pattern, one can determine lattice parameters, space group symmetry, and the coordinates of each atom in the unit cell. In compounds with complex hydrogen-bonding networks, neutron diffraction is indispensable for accurately determining the N-D bond lengths and the geometry of N-D⋯S and N-D⋯N interactions. rsc.org Furthermore, the total scattering method, which analyzes both the Bragg peaks and the diffuse scattering between them, can yield the Pair Distribution Function (PDF). researchgate.net The PDF provides insight into the local atomic structure, revealing details about short-range order and deviations from the average crystallographic structure, which is particularly important in materials with orientational disorder of the molecular ions. researchgate.net

Small-Angle Neutron Scattering (SANS) is a technique for studying the structure of materials on a nanometer to micrometer scale. berstructuralbioportal.org It is particularly powerful when combined with isotopic substitution (H/D labeling), a method known as contrast variation. epj-conferences.orgnih.gov By matching the neutron scattering length density of a specific component to that of the solvent, that component can be rendered "invisible," allowing the SANS signal to arise solely from the other components in a complex mixture. nih.gov

This approach has been successfully applied to solutions containing deuterated thiocyanate salts. rsc.org For instance, a solution of deuterated ammonium-d4 thiocyanate (ND₄SCN) in deuterated ammonia (B1221849) (ND₃) was used as a solvent to study the deconstruction of cellulose (B213188). rsc.org In this study, SANS was used to characterize the structural modifications of the cellulose polymer in real-time. The use of deuterated solvent and salt components was critical for minimizing incoherent scattering and optimizing the scattering contrast to focus on the cellulose structure. rsc.org While this study focused on cellulose dissolution, the same principles apply to investigating the self-assembly of surfactants or polymers in deuterated thiocyanate solutions, where SANS can reveal the size, shape, and correlation of micelles or other nanoscale aggregates.

Table 3: SANS Structural Parameters for Cellulose in Ammonia:Ammonium Thiocyanate (A:At) Solvent

This table, adapted from a study on cellulose dissolution, demonstrates the type of structural information that can be obtained using SANS with deuterated thiocyanate solutions. rsc.org It shows parameters for cellulose before and after treatment with the solvent.

| Sample | Scattering Object Shape | Radius (Å) | Length (Å) | Porod Exponent |

| Cellulose I (Control) | Flexible Cylinder | 25.0 | 2000 | 4.0 |

| Cellulose I (A:At Treated) | Flexible Cylinder | 26.3 | 1948 | 3.8 |

| Cellulose III (Control) | Flexible Cylinder | 25.0 | 2000 | 4.0 |

| Cellulose III (A:At Treated) | Mass Fractal | 10.6 | - | 2.1 |

X-ray Diffraction and Crystal Structure Refinement

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials. While less sensitive to lighter atoms like deuterium compared to neutron diffraction, it provides precise information on the positions of heavier atoms (S, N, C). An X-ray diffractometric refinement of the non-deuterated form, Ammonium thiocyanate (NH₄SCN), has been reported, providing key structural data. nih.gov

The structure is monoclinic with the space group P 1 2₁/c 1. nih.gov The refinement of the crystal structure involves fitting a theoretical diffraction pattern, calculated from a model of the atomic arrangement, to the experimental data until the best fit is achieved. nist.gov The resulting data for NH₄SCN serves as a very close approximation for the structure of Ammonium-d4 thiocyanate, as the substitution of H with D causes negligible changes in bond lengths and crystal packing for the purposes of XRD.

Table 4: Crystal Structure Data for Ammonium Thiocyanate (NH₄SCN)

This data is based on the X-ray diffraction refinement of the non-deuterated compound and is representative of the structure for Ammonium-d4 thiocyanate. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 (No. 14) |

| a (Å) | 4.23 |

| b (Å) | 7.14 |

| c (Å) | 13.01 |

| β (°) | 97.667 |

| Z (Formula units per cell) | 4 |

Analysis of Hydrogen Bonding Networks (e.g., N-D⋯S, C-D⋯S, N-D⋯N)

The crystal structure and stability of Ammonium-d4 thiocyanate are heavily influenced by a network of hydrogen bonds. The ammonium ion (ND₄⁺) acts as a hydrogen bond donor, while the thiocyanate anion (SCN⁻) presents two potential acceptor sites: the nitrogen atom and the sulfur atom. psu.eduresearchgate.net The competition between these two acceptor sites is a key feature of the crystal chemistry of thiocyanate salts. psu.edu

Theoretical calculations and statistical analysis of crystal structures show that hydrogen bonds to the nitrogen atom of the SCN⁻ anion are generally stronger and more directional than those to the sulfur atom. researchgate.net The geometry of the N-D⋯N bond tends to be more linear. However, the sulfur atom also participates in hydrogen bonding, forming weaker and typically more bent N-D⋯S interactions. psu.edunih.gov The presence of multiple acceptors on the thiocyanate anion can lead to complex and sometimes bifurcated hydrogen bonding arrangements. psu.edu In addition to the primary N-D⋯S/N bonds, weaker C-H⋯S interactions can also play a role in stabilizing the crystal structures of related organic thiocyanate compounds. nih.gov In the context of ND₄SCN, the analogous interactions would be N-D⋯S and N-D⋯N, which dictate the orientation of the ammonium ions within the lattice.

Table 5: Typical Hydrogen Bond Geometries in Thiocyanate Salts

This table summarizes representative distances and angles for hydrogen bonds involving the thiocyanate anion, based on findings from related compounds. psu.eduresearchgate.net The D⋯A distance is the distance between the deuterium and acceptor atom, while the N-D⋯A angle describes the linearity of the bond.

| Hydrogen Bond Type | D⋯A Distance (Å) | N-D⋯A Angle (°) | Relative Strength |

| N-D⋯N | ~1.9 - 2.2 | ~160 - 180 | Strong |

| N-D⋯S | ~2.5 - 2.9 | ~130 - 160 | Weaker |

| C-D⋯S | ~2.7 - 3.2 | ~120 - 150 | Weak |

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal lattice. acs.org By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified. The d_norm value is calculated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ), relative to the van der Waals radii of the respective atoms. Intense red spots on the d_norm map indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions. acs.org

Complementing the 3D Hirshfeld surface, 2D-fingerprint plots provide a quantitative summary of all intermolecular contacts in the crystal. researchgate.net These plots are histograms of dᵢ versus dₑ, where the distribution and shape of the points are characteristic of specific types of interactions. For a compound like Ammonium-d4 thiocyanate, this analysis would quantify the contributions of different contacts, such as those between the deuterium atoms of the ammonium cation (ND₄⁺) and the sulfur or nitrogen atoms of the thiocyanate anion (SCN⁻).

Table 1: Representative Intermolecular Contacts Quantifiable by 2D-Fingerprint Plots This table is illustrative of the types of data obtained from Hirshfeld surface analysis for compounds containing ammonium and thiocyanate moieties. Specific values for ND₄SCN require a dedicated crystallographic study.

| Intermolecular Contact Type | Typical Contribution to Hirshfeld Surface | Description |

| N-D···S | Significant | Represents hydrogen bonding between the deuterated ammonium cation and the sulfur atom of the thiocyanate anion. |

| N-D···N | Significant | Represents hydrogen bonding between the deuterated ammonium cation and the nitrogen atom of the thiocyanate anion. |

| S···S/N···S | Minor to Moderate | van der Waals interactions between adjacent thiocyanate anions. |

| D···D | Moderate to High | Represents contacts between the deuterium atoms of neighboring ammonium cations. |

Studies of Ion-Solvent and Ion-Ion Interactions in Solution (e.g., Raman Spectroscopy)

In solution, Ammonium-d4 thiocyanate dissociates into deuterated ammonium (ND₄⁺) and thiocyanate (SCN⁻) ions. solubilityofthings.com The interactions of these ions with solvent molecules (ion-solvent) and with each other (ion-ion) dictate the solution's properties. Raman spectroscopy is a particularly effective technique for probing these interactions as the vibrational modes of the polyatomic thiocyanate anion are sensitive to its local environment. researchgate.net

The thiocyanate anion has two principal vibrational modes that are useful as probes: the C≡N stretching vibration (ν(CN)) typically found around 2050 cm⁻¹ and the C-S stretching vibration (ν(CS)) near 750 cm⁻¹. researchgate.net Changes in the position and shape of these bands provide information on the nature of the species in solution, such as "free" solvated ions, solvent-separated ion pairs, and contact ion pairs. researchgate.net

Studies on ammonium thiocyanate (NH₄SCN) and other alkali thiocyanates in mixed solvents like water and N,N-dimethylformamide (DMF) have shown that the cation plays a role in the solvation process. researchgate.net For instance, cations can be preferentially solvated by the aprotic solvent (DMF) molecules over water molecules in DMF-rich solutions. researchgate.net The thiocyanate anion, conversely, shows a preference for solvation by water due to strong hydrogen bonding interactions. nih.gov The presence of different cations influences the ν(CN) and ν(CS) frequencies, indicating the formation of distinct ion pair configurations. researchgate.net

Table 2: Typical Raman Frequencies for Thiocyanate Anion in Different Environments Frequencies are based on studies of various thiocyanate salts in solution and are indicative of the shifts that occur upon interaction.

| Species / Interaction | ν(CN) Frequency (cm⁻¹) | ν(CS) Frequency (cm⁻¹) | Interpretation |

| "Free" Solvated SCN⁻ | ~2056 | ~745-750 | Thiocyanate anion is fully solvated by solvent molecules with minimal direct interaction with cations. researchgate.netwestmont.edu |

| Contact Ion Pair (M⁺···NCS⁻) | > 2056 (slight increase) | Increase in frequency | Direct coordination of the cation with the nitrogen end of the thiocyanate. |

| Contact Ion Pair (M⁺···SCN⁻) | > 2056 (slight increase) | Decrease in frequency | Direct coordination of the cation with the sulfur end of the thiocyanate. |

| Hydrogen Bonding (SCN⁻···H-Donor) | Red-shifted (lower frequency) | Blue-shifted (higher frequency) | Strong hydrogen bonding interactions, such as with water, affect the electron distribution in the SCN⁻ bond. researchgate.net |

The use of ND₄SCN is advantageous in these studies, as the deuterium substitution helps to reduce spectral interference from C-H vibrations that might be present in organic co-solvents or other additives, allowing for a clearer observation of the thiocyanate and solvent vibrational bands.

Reorientational Relaxation Dynamics of the Thiocyanate Anion in Solution

The rotational motion of ions in solution is a fundamental aspect of their dynamic behavior. The reorientational relaxation dynamics of the thiocyanate anion can be studied using techniques like polarization-resolved infrared pump-probe spectroscopy and molecular dynamics simulations. nih.govnih.gov These studies measure the timescale over which the ion loses its orientational memory, providing insights into the strength of its interactions with the surrounding solvent cage.

The thiocyanate anion is an excellent probe for these dynamics due to its linear geometry and strong nitrile stretch absorption. nih.gov Studies on potassium thiocyanate (KSCN) in heavy water (D₂O) have revealed that the reorientational relaxation time of the SCN⁻ ion is linearly dependent on the total salt concentration. nih.gov At higher concentrations, the formation of ion clusters slows down the rotational motion of the individual thiocyanate ions within them. nih.gov

Molecular dynamics simulations of SCN⁻ in mixed DMF-water solvents have corroborated experimental findings, showing that the reorientational relaxation times are strongly dependent on the solvent composition. nih.gov The strong hydrogen bonding between water and the thiocyanate anion leads to a preferential solvation by water, which significantly influences the anion's rotational freedom. nih.gov In protic ionic liquids like ethyl-ammonium nitrate, the SCN⁻ probe experiences restricted molecular rotation, often described as a "wobbling-in-a-cone" motion, which is dictated by the local ion cage. researchgate.net

The dynamics can be characterized by a time correlation function, the decay of which provides relaxation time constants.

Table 3: Representative Reorientational Dynamics of the Thiocyanate Anion Data compiled from studies of SCN⁻ in various solution environments to illustrate typical timescales.

| System | Technique | Key Finding / Relaxation Timescale | Reference |

| KSCN in D₂O | IR Pump-Probe Spectroscopy | Rotational relaxation time increases linearly with concentration (from ~3 ps at low concentration to ~10 ps at 11.8 m). | nih.gov |

| SCN⁻ in DMF/Water Mixtures | Molecular Dynamics | Reorientational relaxation times are highly dependent on the mole fraction of the solvent components. | nih.gov |

| SCN⁻ in Ethyl-ammonium Nitrate | 2D-IR Spectroscopy | Dynamics are characterized by restricted rotation (wobbling) within the local ion cage, followed by slower structural reorganization. | researchgate.net |

While these studies were not performed specifically with Ammonium-d4 thiocyanate, the findings on the SCN⁻ anion are directly applicable, as its reorientational dynamics are primarily governed by its interactions with the immediate solvent environment and the general ionic strength, rather than the specific nature of a simple counter-ion like ammonium.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Vibrational Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and vibrational characteristics of the ammonium (B1175870) (ND₄⁺) and thiocyanate (B1210189) (SCN⁻) ions. These calculations can predict molecular geometries, charge distributions, and the energies of molecular orbitals.

DFT has been employed to study the electronic effects within the thiocyanate ion and its interaction with other species. researchgate.netresearchgate.net For instance, calculations can reveal how the electronic structure influences the ambident nature of the thiocyanate ion, allowing it to act as a nucleophile through either the sulfur or nitrogen atom. researchgate.net Theoretical modeling is a valuable complement to experimental research for gaining detailed insights into structural and electronic properties. researchgate.net

In the context of vibrational spectroscopy, DFT is used to simulate infrared and Raman spectra. For ND₄SCN, replacing hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies involving the ammonium ion due to the increased mass. This isotopic substitution is a common technique used to simplify complex spectra and assign specific vibrational modes. researchgate.net Theoretical calculations can accurately predict these isotopic shifts. For example, first-principles DFT has been used to analyze the vibrational phonon density of states and simulate the infrared absorption and Raman scattering spectra of similar compounds like ammonium metavanadate, identifying specific atomic vibrations responsible for spectral peaks. rsc.org Similar approaches can precisely model the vibrational modes of ND₄SCN, distinguishing the N-D stretches and bends from the SCN⁻ internal modes (C≡N and C-S stretching).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecules, providing a detailed picture of dynamic processes and solvation. nih.govnih.gov In these simulations, the interactions between atoms are described by a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

For ND₄SCN in solution, MD simulations can elucidate the structure of the solvation shell around the ND₄⁺ and SCN⁻ ions. Studies on the non-deuterated ammonium ion in liquid ammonia (B1221849) have shown a well-defined tetrahedral cage of solvent molecules around the cation, primarily through hydrogen bonding. nih.gov However, this solvation shell is flexible, with the coordination number varying over time. nih.gov Classical MD simulations have been used to study the solvation structure and dynamics of the thiocyanate anion in mixed solvents like N,N-Dimethylformamide (DMF)-water. researchgate.net These simulations revealed that the SCN⁻ anion is preferentially solvated by water molecules due to strong hydrogen bonding interactions. researchgate.net

MD simulations are also crucial for understanding how ND₄SCN interacts with other materials. For example, simulations were used to provide insight into how ammonia-ammonium thiocyanate solvent systems disrupt the hydrogen-bonding network in cellulose (B213188), leading to its dissolution. rsc.org The simulations showed that ammonia molecules first form hydrogen bonds with the cellulose surface, leading to conformational changes that allow the salt to penetrate and solubilize the polymer chains. rsc.org

Table 1: Key Findings from MD Simulations Relevant to Ammonium Thiocyanate Systems

| Simulation System | Key Findings | Reference |

| Ammonium (NH₄⁺) in liquid ammonia | A flexible, yet well-defined, tetrahedral solvation shell forms around the cation via hydrogen bonds. | nih.gov |

| Thiocyanate (SCN⁻) in DMF-water | SCN⁻ is preferentially solvated by water molecules due to strong hydrogen bonding. | researchgate.net |

| Ammonia-Ammonium Thiocyanate and Cellulose | The solvent disrupts cellulose's hydrogen-bond network, facilitating dissolution. | rsc.org |

| Metal-Halide Perovskites with Thiocyanate | SCN⁻ anions play a key role in triggering beneficial phase transitions at lower temperatures. | cscs.ch |

Monte Carlo (MC) Simulations for Phase Behavior and Configurational Space Exploration

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for exploring the vast configurational space of a system and predicting its phase behavior. nih.govyandypress.compku.edu.cn Instead of solving equations of motion like in MD, MC methods generate new molecular configurations and accept or reject them based on statistical criteria, such as the Boltzmann factor.

MC simulations have been widely used to model the vapor-liquid equilibrium and phase diagrams of various mixtures, including those containing components similar to the ions in ND₄SCN. researchgate.net For instance, configurational-bias Monte Carlo simulations in the grand canonical ensemble, combined with histogram-reweighting techniques, have successfully predicted the pressure-composition diagrams for binary mixtures containing H₂S and CO₂, which share some characteristics with the thiocyanate ion. researchgate.net

These methods are also adept at studying phase transitions in condensed matter. northwestern.edu For a salt like ND₄SCN, MC simulations could be used to investigate solid-solid phase transitions, melting behavior, and the formation of different crystal polymorphs by calculating the free energy of various phases. The simulations can also model the complex fluid phase behavior of substances confined in nanopores, which is relevant for understanding the behavior of ND₄SCN in porous materials. yandypress.com

Modeling of Intermolecular Interactions and Hydrogen Bonding

Understanding the intermolecular interactions, particularly hydrogen bonds, is crucial for explaining the structure and properties of ND₄SCN. rsc.org The ammonium ion (ND₄⁺) is a strong hydrogen bond donor, while the thiocyanate ion (SCN⁻) can act as a hydrogen bond acceptor through both its nitrogen and sulfur atoms. rsc.orgfigshare.com

Theoretical models are used to quantify the strength and nature of these interactions. rsc.orgnih.gov Quantum chemical methods like DFT can be combined with approaches such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis to characterize hydrogen bonds. mdpi.comresearchgate.net These methods analyze the electron density distribution to identify critical points and surfaces that signify non-covalent interactions. rsc.orgmdpi.com For example, studies on cocrystals have used these techniques to gain insight into the nature of hydrogen-bonding interactions and establish synthon hierarchies. nih.gov

In ND₄SCN, the primary interactions are the N-D···N and N-D···S hydrogen bonds between the deuterated ammonium cation and the thiocyanate anion. The geometry and strength of these bonds dictate the crystal packing in the solid state and the ion-pairing behavior in solution. Theoretical studies on similar systems reveal that hydrogen bonds involving thiocyanate are relatively weak. rsc.org Computational analysis can also map the molecular electrostatic potential surface (MEPS) to visualize the electron-rich (acceptor) and electron-poor (donor) sites, predicting the most likely hydrogen bonding patterns. nih.gov

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Electrooxidation)

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org For the thiocyanate ion, a key area of investigation is its electrochemical oxidation. Theoretical studies, often using DFT, have been employed to explore the mechanism of this reaction. rsc.orgresearchgate.net

The electrooxidation of SCN⁻ is complex, involving the formation of radical species (SCN•) and dimers like thiocyanogen (B1223195) ((SCN)₂). researchgate.netmdpi.com Computational models help to understand the thermodynamics and kinetics of these steps. For example, DFT calculations have shown that the reaction between a thiocyanate anion and a thiocyanate radical is thermodynamically favorable. researchgate.net

Furthermore, theoretical studies have explored how catalysts, such as modified cobalt phthalocyanines, can lower the high overpotentials typically required for thiocyanate oxidation. rsc.org These calculations model the interaction of the SCN⁻ ion with the catalyst's active site, revealing how modifications to the catalyst (e.g., adding electron-donating or electron-withdrawing groups) can enhance its efficiency by facilitating the formation and release of thiocyanate radicals. rsc.org Such insights are crucial for designing improved electrocatalytic processes. rsc.org

Chemical Reactivity and Mechanistic Studies

Isotopic Labeling and Tracing in Mechanistic Organic Chemistry

The primary utility of ammonium-d4 thiocyanate (B1210189) in mechanistic organic chemistry lies in its role as an isotopic tracer. The presence of deuterium (B1214612) allows for the tracking of the ammonium (B1175870) or thiocyanate moiety through complex reaction sequences, providing valuable insights into reaction pathways and intermediates.

Tracing Reaction Pathways without Isotopic Scrambling

A key advantage of using ammonium-d4 thiocyanate is the ability to trace reaction pathways without the complication of isotopic scrambling. Isotopic scrambling refers to the undesirable exchange of isotopes between different positions in a molecule or between different molecules in a reaction mixture. The stability of the deuterium label in the ammonium cation ensures that it remains intact throughout many chemical transformations, allowing for unambiguous tracking of its fate. This is particularly crucial in studies where the ammonium ion itself or the counter-ion's role is being investigated.

Applications in Deuterated Compound Synthesis

Ammonium-d4 thiocyanate serves as a valuable reagent in the synthesis of other deuterated compounds. cymitquimica.com It can be used as a source of the deuterated ammonium ion (ND₄⁺) or the thiocyanate (SCN⁻) group in various chemical reactions. For instance, it can be employed in the preparation of deuterated solvents, which are essential for nuclear magnetic resonance (NMR) spectroscopy. Furthermore, it is utilized in the synthesis of deuterated polymers and other complex organic molecules where isotopic labeling is required for analytical or mechanistic purposes.

Nucleophilic Substitution Reactions of the Thiocyanate Ion

The thiocyanate ion (SCN⁻) derived from ammonium-d4 thiocyanate is a potent and versatile nucleophile. nih.gov It can participate in a wide range of nucleophilic substitution reactions, where it displaces a leaving group on a substrate molecule. The thiocyanate ion is an ambidentate nucleophile, meaning it can attack from either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. nih.gov The outcome of the reaction often depends on the reaction conditions, such as the solvent and the nature of the electrophile.

Ammonium thiocyanate, and by extension its deuterated analog, is a commonly used reagent for the conversion of various functional groups into thiocyanates. For example, it can react with alkyl halides, tosylates, alcohols, and even carboxylic acids under appropriate conditions to yield the corresponding thiocyanates. organic-chemistry.org These reactions are fundamental in synthetic organic chemistry for the introduction of the thiocyanate functionality, which is a precursor to many other sulfur- and nitrogen-containing compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with Ammonium Thiocyanate

| Reactant Type | Reagent | Product Type | Reference |

| Alkyl Halides/Tosylates | NH₄SCN | Alkyl Thiocyanates | organic-chemistry.org |

| Alcohols | NH₄SCN, PPh₃, DEAD | Alkyl Thiocyanates | organic-chemistry.org |

| Alcohols | NH₄SCN, SO₂F₂ | Alkyl Thiocyanates | organic-chemistry.org |

Note: PPh₃ = Triphenylphosphine, DEAD = Diethyl azodicarboxylate, SO₂F₂ = Sulfuryl fluoride. The table shows general reactions where ammonium thiocyanate is used; the deuterated form behaves similarly.

Oxidation and Reduction Chemistry of Ammonium-d4 Thiocyanate

The thiocyanate ion in ammonium-d4 thiocyanate can undergo both oxidation and reduction reactions.

Oxidation: The thiocyanate ion can be oxidized by various oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), to form thiocyanogen (B1223195), (SCN)₂. Thiocyanogen is a reactive species that can participate in further chemical transformations.

Reduction: Conversely, the thiocyanate ion can be reduced. For example, reduction with sodium borohydride (B1222165) (NaBH₄) can lead to the formation of thiourea (B124793) (NH₂CSNH₂).

These redox reactions highlight the chemical versatility of the thiocyanate group and provide pathways for the synthesis of different sulfur- and nitrogen-containing compounds.

Reactions with Metal Ions and Complex Formation

The thiocyanate ion is an excellent ligand and readily forms coordination complexes with a variety of metal ions. atamanchemicals.comguidechem.com This property is extensively used in analytical chemistry and for the synthesis of new coordination compounds.

Coordination Chemistry of the Thiocyanate Ligand

The thiocyanate ligand (SCN⁻) is classified as an ambidentate ligand because it can coordinate to a central metal ion through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN). ncert.nic.in It can also act as a bridging ligand, connecting two metal centers (M-NCS-M'). The preferred coordination mode depends on several factors, including the identity of the metal ion (hard or soft acid-base properties), the steric environment of the ligand, and the other ligands present in the complex. ncert.nic.in

Ammonium thiocyanate is frequently used as a source of the thiocyanate ligand in coordination chemistry. atamanchemicals.com For instance, the reaction of ammonium thiocyanate with iron(III) salts produces the well-known blood-red iron(III) thiocyanate complex, a reaction often used for the qualitative detection of ferric ions. guidechem.comwikipedia.org It also reacts with other metal ions like copper, silver, zinc, and lead to form their respective thiocyanate precipitates. atamanchemicals.com

Table 2: Coordination Behavior of the Thiocyanate Ligand

| Metal Ion Type | Preferred Bonding Mode | Example Complex Type | Reference |

| Hard Acids (e.g., Cr³⁺, Fe³⁺, Co²⁺) | N-bonded (Isothiocyanato) | [Co(NCS)₄]²⁻ | vpscience.org |

| Soft Acids (e.g., Ag⁺, Hg²⁺, Pt²⁺) | S-bonded (Thiocyanato) | [Ag(SCN)₂]⁻ | atamanchemicals.com |

| Bridging | M-NCS-M' | - | ncert.nic.in |

The study of these coordination compounds is crucial for understanding the fundamental principles of metal-ligand bonding and for the development of new materials with specific magnetic, optical, or catalytic properties.

Spectroscopic Signatures of Metal-Thiocyanate Interactions

The thiocyanate anion (SCN⁻) is a versatile ligand that can coordinate to metal ions in several ways: through the nitrogen (isothiocyanate, M-NCS), through the sulfur (thiocyanate, M-SCN), or by bridging between two metal centers (M-NCS-M). nih.gov Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in determining the bonding mode of the thiocyanate ligand in its metal complexes. The frequencies of the C≡N and C-S stretching modes are particularly sensitive to the coordination environment. researchgate.netrsc.orgajol.info

The use of ammonium-d₄ thiocyanate helps in these studies by shifting the vibrational modes of the cation, thereby reducing spectral interference in regions of interest, particularly when studying the metal-ligand interactions.

Comparative spectroscopic studies of isostructural lanthanide and actinide thiocyanate complexes reveal insights into the nature of metal-ligand bonding. rsc.org In a series of trivalent lanthanide and actinide (Am, Cm) thiocyanate complexes, Raman spectroscopy was used to probe the M-NCS and N≡C vibrations. The data indicate that the metal-ligand interactions are primarily electrostatic for both groups. rsc.org The M-N vibrations appear in the 160-250 cm⁻¹ range, while the N≡C vibrations are observed between 2080-2100 cm⁻¹. rsc.org

| Complex | M-N Vibration (cm⁻¹) | N≡C Vibration (cm⁻¹) | M-NCS Bond Distance (Å) |

|---|---|---|---|

| Nd(NCS)₇⁴⁻ | - | - | 2.452(8) |

| Sm(NCS)₇⁴⁻ | - | - | 2.417(7) |

| Eu(NCS)₇⁴⁻ | - | - | 2.410(8) |

| Am(NCS)₇⁴⁻ | - | - | 2.484(12) |

| Cm(NCS)₇⁴⁻ | - | - | 2.475(19) |

Studies of strontium(II) and barium(II) thiocyanate in liquid ammonia (B1221849) using IR and Raman spectroscopy have identified various types of ion associates. ajol.info The observed bands in the ν(CN) and ν(CS) regions were assigned to different species, including contact ion pairs ([M²⁺----NCS]⁺), triple ions (SCN⁻----M²⁺----NCS), solvent-shared ion pairs, and "free" thiocyanate anions. ajol.info For instance, in Raman spectra of strontium thiocyanate solutions, a band at approximately 757 cm⁻¹ was assigned to the ν(CS) of a contact ion pair, while the "free" SCN⁻ anion showed a band around 737 cm⁻¹. ajol.info

| Complex Type | ν(C≡N) Stretch (cm⁻¹) | ν(C-S) Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| Terminal N-bound NCS in a Cobalt Complex | 2040-2080 | 772 | researchgate.net |

| Terminal N-bound NCS in a Zinc Complex | 2095 | 769 | researchgate.net |

Studies of Thiocyanation Reactions (e.g., Regioselective Thiocyanation of C-H Bonds)

Ammonium thiocyanate is a widely used, inexpensive, and readily available reagent for introducing the thiocyanate group into organic molecules. jchemlett.comjchemlett.com The direct thiocyanation of C-H bonds is a particularly atom-economical method for synthesizing aryl thiocyanates, which are valuable intermediates in the production of various organosulfur compounds. jchemlett.com The use of ammonium-d₄ thiocyanate in these studies can help elucidate reaction mechanisms by tracking the fate of the cation or by avoiding isotopic scrambling in certain analytical techniques.

A variety of methods have been developed for the regioselective thiocyanation of aromatic and heteroaromatic C-H bonds using ammonium thiocyanate.

Metal-Free Oxidative Thiocyanation : Activated arenes, such as anilines and phenols, can be regioselectively thiocyanated using ammonium thiocyanate in the presence of an oxidant like iodic acid (HIO₃) or ammonium persulfate. jchemlett.comnih.gov For example, the reaction of electron-rich arenes with NH₄SCN and HIO₃ in chloroform (B151607) at room temperature yields the corresponding 4-thiocyanato-arenes in high yields. jchemlett.com Mechanochemical methods, which are solvent-free, have also been successfully employed using ammonium thiocyanate and ammonium persulfate as reagents. nih.gov

Photochemical and Electrochemical Thiocyanation : Modern synthetic methods utilize light or electricity to drive thiocyanation reactions, often employing ammonium thiocyanate as the SCN⁻ source. nih.govresearchgate.net These green chemistry approaches can proceed under mild conditions without the need for transition metal catalysts. nih.gov Mechanistic studies suggest that these reactions can proceed via the single-electron transfer (SET) oxidation of NH₄SCN to generate the thiocyanate radical (•SCN), which then participates in the C-H functionalization. nih.govrsc.org For instance, a photocatalyst-free method for the oxidative C(sp²)–H thiocyanation of electron-rich heteroarenes uses visible light and ammonium thiocyanate, where singlet oxygen is proposed to be a key stimulant for the reaction. nih.gov

| Substrate Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Activated Arenes (e.g., Anisole) | NH₄SCN, Iodic Acid, CHCl₃, RT | 4-Thiocyanato-arenes | jchemlett.com |

| Aryl Compounds (e.g., Aniline) | NH₄SCN, (NH₄)₂S₂O₈, SiO₂, Ball-milling | Aryl thiocyanates | nih.gov |

| Electron-rich Heteroarenes | NH₄SCN, Visible Light | Thiocyanated Heteroarenes | nih.gov |

| Quinoxalin-2(1H)-ones | NH₄SCN, Electrochemical (Constant Current) | C7-thiocyanated products | researchgate.net |

Isomerization Reactions (e.g., to Thiourea-d4)

Ammonium thiocyanate exists in a reversible equilibrium with its isomer, thiourea. researchgate.netkyoto-u.ac.jp This intramolecular rearrangement is a classic example of a dynamic equilibrium in organic chemistry. The synthesis of isotopically labeled thiourea-d₄ can be achieved through the isomerization of ammonium-d₄ thiocyanate. researchgate.net

The transformation of ammonium thiocyanate to thiourea is typically achieved by heating. researchgate.netkyoto-u.ac.jp In the absence of a solvent, the reaction rate increases significantly above the melting point of ammonium thiocyanate (approx. 150 °C). kyoto-u.ac.jp Studies have shown that the reaction is reversible, and the same equilibrium point is reached whether starting from pure ammonium thiocyanate or pure thiourea. kyoto-u.ac.jp The equilibrium composition is temperature-dependent; at 156 °C, the mixture contains about 26.7% thiourea, while at 182 °C, it contains 23.0% thiourea. kyoto-u.ac.jp

The isomerization can be represented as:

ND₄SCN ⇌ (ND₂)₂CS

Quantum chemistry calculations and experimental results suggest that ammonia can act as a catalyst, lowering the required isomerization temperature and improving the yield of thiourea. researchgate.net A patented method describes the conversion of ammonium thiocyanate to thiourea using aqueous ammonia, achieving a conversion rate of 78-95% to produce crude thiourea, which is then purified by sublimation. google.com The use of high pressure has been found to retard the rate of transformation. kyoto-u.ac.jp

This isomerization is crucial for mechanistic studies where thiourea-d₄ is required. For example, vibrational spectroscopy of thiourea-d₄, synthesized from ammonium-d₄ thiocyanate, provides data for force field calculations and a more complete understanding of its molecular vibrations. researchgate.net

Applications in Advanced Materials Science and Analytical Techniques

Use as a Precursor in Deuterated Polymer Synthesis

The synthesis of deuterated polymers is crucial for various analytical studies, and Ammonium-d4 thiocyanate (B1210189) serves as a key precursor in this field. Deuterated polymers are essential for techniques like neutron scattering, which is used to study polymer structure and dynamics. The substitution of hydrogen with deuterium (B1214612) provides a significant contrast for neutron scattering experiments, allowing for detailed characterization of polymer blends, interfaces, and chain conformations.

A common method for creating these polymers involves using deuterated precursors like Ammonium-d4 thiocyanate in polymerization reactions. For instance, it can be used in reactions with deuterated amines or carbon disulfide in deuterated solvents to produce deuterated thiourea (B124793), which can then be incorporated into polymer chains. The use of fully deuterated precursors ensures the synthesis of polymers with high isotopic purity, which is critical for minimizing incoherent scattering in neutron-based analyses. Research has also focused on synthesizing a range of deuterated polymers, such as poly(ethylene-d4), for these applications. polymersource.caresearchgate.net

Integration into Carbon Nitride Frameworks for Enhanced Photocatalytic Efficiency

Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has garnered significant attention for its potential in photocatalysis, particularly for hydrogen evolution from water splitting. just.edu.cnrsc.org Research has shown that synthesizing g-C₃N₄ using ammonium (B1175870) thiocyanate as a precursor leads to materials with improved photoactivity compared to those synthesized from more common precursors like dicyandiamide. just.edu.cnrsc.orgresearchgate.net The involvement of sulfur from the thiocyanate precursor during the thermal polymerization process is believed to beneficially modify the texture and electronic structure of the resulting carbon nitride framework. just.edu.cnrsc.org

The use of Ammonium-d4 thiocyanate in this context is primarily for mechanistic and material science studies. The integration of deuterium can help in spectroscopic analysis to understand the condensation and polymerization mechanisms. Furthermore, creating nanostructured or nanoporous carbon nitride frameworks, for which ammonium thiocyanate is a suitable precursor due to its water solubility, further enhances photocatalytic efficiency. just.edu.cnrsc.org This enhancement is attributed to an increased surface area, which improves light-harvesting and mass-transfer, as well as an increased redox potential. just.edu.cnrsc.orgresearchgate.net The ultimate goal is the efficient generation of active H/D (deuterium) species from water splitting for applications in artificial photosynthesis and the production of high-value deuterated chemicals. nih.gov

| Precursor | Resulting Material | Key Advantage |

| Ammonium Thiocyanate | Graphitic Carbon Nitride (g-C₃N₄) | Improved photocatalytic activity for hydrogen evolution. just.edu.cnrsc.org |

| Dicyandiamide | Graphitic Carbon Nitride (g-C₃N₄) | Standard precursor for comparison. just.edu.cn |

Deuterated Solvents in Advanced Analytical Techniques (e.g., NMR Spectroscopy)

Ammonium-d4 thiocyanate is a valuable reagent in the synthesis of deuterated solvents, which are indispensable in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. cymitquimica.com In proton (¹H) NMR, the signal from non-deuterated solvent protons can overwhelm the signals from the analyte, making spectral analysis difficult or impossible. labinsights.nl By using solvents where hydrogen atoms are replaced with deuterium, the large solvent signal is eliminated from the ¹H NMR spectrum, allowing for clear and precise analysis of the target molecule. labinsights.nl

The isotopic labeling capability of Ammonium-d4 thiocyanate is essential for preparing these specialized solvents. Its use ensures high isotopic purity, which is crucial for the quality of NMR spectra. cymitquimica.com Beyond NMR, the substitution with deuterium is also beneficial for other spectroscopic methods like infrared (IR) and Raman spectroscopy, as it alters vibrational frequencies and can simplify complex spectra by reducing signal interference.

Commonly Used Deuterated Solvents in NMR:

Deuterium Oxide (D₂O)

Chloroform-d (CDCl₃)

Dimethyl Sulfoxide-d₆ (DMSO-d₆)

Methanol-d₄ (CD₃OD)

Acetonitrile-d₃ (CD₃CN)

Role in Cellulose (B213188) Pretreatment and Deconstruction Research (e.g., Ammonia-Thiocyanate Solvent Systems)

The dissolution of cellulose, a highly crystalline and recalcitrant biopolymer, is a critical step in the production of biofuels and bio-based materials. ornl.govrsc.orgrutgers.edu A solvent system composed of liquid ammonia (B1221849) and ammonium thiocyanate (NH₃/NH₄SCN) has been identified as effective for dissolving cellulose under near-ambient conditions. ornl.govrsc.orgrsc.org This process can transform the native crystalline cellulose into a more amorphous and digestible form. rsc.orgresearchgate.net

In this area of research, Ammonium-d4 thiocyanate plays a specialized and crucial role. rsc.org To understand the precise mechanism of how the ammonia-salt solvent disrupts the cellulose structure, researchers employ advanced analytical techniques like time-resolved in-situ neutron scattering. rsc.orgrutgers.edursc.org For these experiments, deuterated components are essential to provide the necessary contrast. rsc.org Studies have utilized deuterated ammonia-d₃ (ND₃) and Ammonium-d4 thiocyanate (ND₄SCN) to track the structural modifications and dissolution of cellulose in real-time. rsc.org This isotopic labeling allows for a detailed investigation into the solvent-cellulose interactions at a molecular level, revealing how the solvent penetrates the crystalline matrix and disrupts the hydrogen-bonding network to solubilize individual cellulose chains. rsc.orgrutgers.edursc.org

| Technique | Role of Deuterated Components (ND₄SCN) | Research Finding |